[3-(aminomethyl)phenyl]phosphonic acid hydrobromide
Description
[3-(Aminomethyl)phenyl]phosphonic acid hydrobromide is a phosphonic acid derivative featuring an aminomethyl (-CH2NH2) substituent on the phenyl ring, combined with a hydrobromide counterion. This compound belongs to a broader class of organophosphonic acids, which are characterized by their strong metal-binding properties due to the phosphonic acid (-PO3H2) group. Phosphonic acids are widely used in materials science, catalysis, and agrochemicals due to their stability and coordination chemistry .
Properties
IUPAC Name |
[3-(aminomethyl)phenyl]phosphonic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P.BrH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPSTSVATLNPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)CN.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrNO3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Reduction Pathway
This method adapts the α-aminophosphonic acid synthesis reported for aliphatic systems to aromatic substrates.
Synthesis of 3-Formylphenylphosphonic Acid
Oxime Formation
Reduction to Aminomethyl Group
Hydrobromide Salt Formation
Mitsunobu Reaction-Based Amination
This approach leverages Mitsunobu chemistry to install a protected amine, followed by deprotection.
Synthesis of 3-Hydroxymethylphenylphosphonic Acid
Mitsunobu Reaction with Phthalimide
Deprotection and Salt Formation
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Hydrazinolysis : Hydrazine hydrate in ethanol removes the phthaloyl group.
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Hydrobromide formation : HBr gas bubbled through an ethanolic amine solution.
Gabriel Synthesis via Bromomethyl Intermediate
A two-step process involving alkylation and amination.
Synthesis of 3-Bromomethylphenylphosphonic Acid
Gabriel Reaction
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Reagents : Potassium phthalimide in dimethylformamide (DMF).
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Conditions : 90°C for 12 hours.
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Deprotection : Hydrazine hydrate in ethanol yields the free amine.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Oxime Reduction | Formylation → Oxime → Reduction | 65–70 | High selectivity | Multi-step, sensitive intermediates |
| Mitsunobu Amination | Mitsunobu → Deprotection | 70–75 | Mild conditions, scalability | Requires protected amine precursors |
| Gabriel Synthesis | Bromination → Alkylation | 60–65 | Direct alkylation | Radical bromination regioselectivity |
Critical Considerations in Process Optimization
Phosphorylation Efficiency
Regioselectivity in Electrophilic Substitution
Chemical Reactions Analysis
Types of Reactions
[3-(aminomethyl)phenyl]phosphonic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phenyl compounds. These products have diverse applications in research and industry .
Scientific Research Applications
Chemistry
- Organic Synthesis:
- Used as a reagent in the synthesis of phosphonic acid derivatives and other organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a key player in organic chemistry.
Biology
- Enzyme Studies:
- Protein Interactions:
- The compound's ability to bind to proteins alters their activity, providing insights into enzyme mechanisms and protein interactions critical for biological research.
Medicine
- Therapeutic Potential:
Industry
- Material Science:
- Environmental Applications:
Case Studies
- Enzyme Inhibition Study:
- Corrosion Inhibition:
Mechanism of Action
The mechanism of action of [3-(aminomethyl)phenyl]phosphonic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structurally related compounds include:
- (3-Aminophenyl)phosphonic acid (CAS 5427-30-5): Features an amino group (-NH2) directly attached to the phenyl ring.
- (Aminomethyl)phosphonic acid (CAS 1066-51-9): An aliphatic analog lacking the phenyl group.
- Glycine (carboxylic acid analog): Used in studies comparing phosphonic and carboxylic acid anchoring groups .
Molecular and Physical Properties
Comparative Advantages and Limitations
- Advantages of this compound: Combines the strong metal-binding ability of phosphonic acids with the aromatic rigidity of the phenyl group. Hydrobromide salt may enhance solubility in polar solvents.
- Limitations: Limited commercial availability compared to simpler analogs like (aminomethyl)phosphonic acid. Higher molecular weight could reduce diffusion efficiency in certain applications.
Research Findings and Key Insights
Anchoring Group Performance
In perovskite solar cells, (aminomethyl)phosphonic acid outperformed glycine (carboxylic acid analog) in forming stable SnO2/perovskite interfaces due to stronger phosphonic acid-metal oxide interactions . The phenyl derivative may further enhance stability via hydrophobic interactions but could introduce steric hindrance.
Biological Activity
[3-(aminomethyl)phenyl]phosphonic acid hydrobromide is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a phosphonic acid group and an aminomethyl phenyl moiety, suggesting diverse interactions with biological systems. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHBrNOP
- Molecular Weight : 303.08 g/mol
- Structure : The compound features a phenyl ring substituted with an aminomethyl group and a phosphonic acid moiety, which may influence its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with various biomolecules. The phosphonic acid group is known to mimic phosphate groups in biological systems, potentially allowing the compound to interfere with signaling pathways involving phosphorylation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific phosphatases or kinases, altering cellular signaling cascades.
- Receptor Interaction : It might bind to receptors involved in neurotransmission or cell growth, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of phosphonic acids can exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or metabolic pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Some studies indicate that phosphonic acids can inhibit bacterial growth, suggesting potential applications in treating infections.
- Anticancer Activity : There is emerging evidence that compounds containing phosphonic acid moieties may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators.
- Neuroprotective Effects : Research indicates potential neuroprotective roles, possibly through the inhibition of neuroinflammatory processes.
Case Studies
- Antimicrobial Activity : A study demonstrated that a related phosphonic acid derivative exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve interference with peptidoglycan synthesis, leading to cell lysis.
- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Neuroprotection : Experimental models have indicated that the compound may reduce oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress in neurons |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Phosphonoformic Acid | High | Moderate | Low |
| Aminoalkyl Phosphonate Derivatives | Low | High | High |
Q & A
Q. What are the optimal synthetic routes for preparing [3-(aminomethyl)phenyl]phosphonic acid hydrobromide?
The synthesis typically involves two steps: (1) forming a phosphonate ester intermediate via nucleophilic substitution or condensation reactions, and (2) dealkylation using hydrobromic acid (HBr) to yield the hydrobromide salt. For example, diethyl [3-(aminomethyl)phenyl]phosphonate can be treated with 33% HBr in acetic acid under reflux for 3–6 hours to cleave the ester groups and form the final product . Reaction conditions (temperature, solvent, and stoichiometry) must be tightly controlled to avoid side reactions like over-acidification or decomposition.
Q. How can researchers characterize this compound using spectroscopic methods?
Key characterization techniques include:
- NMR Spectroscopy :
Q. What are the solubility and storage requirements for this compound?
The hydrobromide salt is highly soluble in polar solvents (e.g., water, methanol) but less so in non-polar solvents. Storage at 0–6°C in airtight containers is recommended to prevent hygroscopic degradation or oxidation .
Advanced Research Questions
Q. How does the hydrobromide counterion influence the compound’s stability and reactivity compared to other salts (e.g., hydrochloride)?
The hydrobromide form enhances solubility in acidic media and may stabilize the phosphonic acid group against hydrolysis. Comparative studies show that HBr salts are less prone to deamination under basic conditions than HCl salts, likely due to stronger Br⁻ nucleophilicity suppressing unwanted substitution .
Q. What mechanistic insights explain the regioselectivity of phosphonate group introduction during synthesis?
The phosphonate group is introduced via nucleophilic attack on an electrophilic intermediate (e.g., N-acyliminium ion). Steric and electronic effects of the aminomethyl substituent direct the phosphonate group to the para position on the aromatic ring, as confirmed by DFT calculations and crystallographic data .
Q. How can this compound be applied in materials science, particularly in surface functionalization?
The phosphonic acid group binds strongly to metal oxides (e.g., SnO₂, TiO₂), making it useful for modifying surfaces in perovskite solar cells or sensors. Its aminomethyl group enables further functionalization via Schiff base reactions or coordination chemistry .
Methodological Challenges and Solutions
Q. What analytical challenges arise when quantifying trace impurities in this compound?
Common impurities include residual HBr, unreacted phosphonate esters, and oxidation byproducts. Reverse-phase HPLC with UV detection (λ = 210–220 nm) or ion chromatography can resolve these species. Validation via spiked recovery experiments ensures accuracy .
Q. How can researchers resolve contradictions in reported NMR data for structurally similar phosphonic acids?
Discrepancies often stem from solvent effects or rotameric equilibria. Standardizing conditions (e.g., using CD₃OD for ³¹P-NMR) and comparing with reference spectra from authenticated samples (e.g., synthesized via McKenna dealkylation) improves reproducibility .
Comparative Studies
Q. How does this compound compare to carboxylic acid analogs in biological assays?
Phosphonic acids exhibit higher metabolic stability due to their non-hydrolyzable P–C bond. In enzyme inhibition studies, the hydrobromide salt shows 2–3× greater affinity for phosphatases than carboxylic analogs, attributed to stronger hydrogen bonding with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
